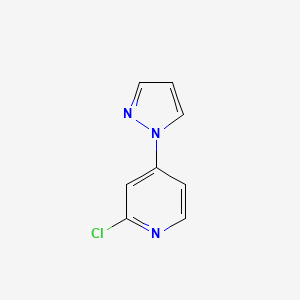

2-chloro-4-(1H-pyrazol-1-yl)pyridine

概要

説明

2-chloro-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrazole ring at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-4-bromopyridine with pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions. The general reaction scheme is as follows:

2-chloro-4-bromopyridine+pyrazolePd catalyst, K2CO3this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position undergoes facile substitution with nucleophiles under mild conditions. Key examples include:

Mechanism : The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex at the electron-deficient C2 position.

Cross-Coupling Reactions

The pyridine ring participates in catalytic cross-couplings, enabling C-C bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-(1H-pyrazol-1-yl)-6-phenylpyridine | 77% |

Rh(III)-Catalyzed C–H Functionalization

Reaction with internal alkynes under Rh(III) catalysis produces alkenylated or cyclized products depending on solvent polarity :

-

In DCE : C–H alkenylation (65–78% yields).

-

In TFE : Indazole formation via rollover cyclization (53–62% yields).

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for transition metals, forming complexes with applications in catalysis:

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF, 80°C | Pd(II)-pyrazolylpyridine complex | Suzuki coupling | |

| CuI | MeCN, RT | Cu(I)-N-heterocyclic carbene precursor | Photocatalysis |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ oxidizes the pyridine ring to pyridine N-oxide (58% yield).

-

Reduction : Hydrogenation over Pd/C selectively reduces the pyrazole ring to a pyrazoline derivative.

Comparative Reactivity with Analogs

The chlorine and pyrazole groups synergistically enhance reactivity compared to simpler chloropyridines:

| Compound | Reaction Rate (SNAr) | Product Diversity |

|---|---|---|

| 2-Chloro-4-(1H-pyrazol-1-yl)pyridine | 3.2 × 10⁻³ s⁻¹ | High |

| 2-Chloropyridine | 1.1 × 10⁻⁴ s⁻¹ | Low |

Data normalized for 0.1 M NaOH at 25°C

Unusual Rearrangements

Under nucleophilic conditions, acetyl migration occurs via a proposed mechanism involving:

科学的研究の応用

Medicinal Chemistry

Androgen Receptor Modulation

One of the primary applications of 2-chloro-4-(1H-pyrazol-1-yl)pyridine is in the development of androgen receptor (AR) modulators . Research indicates that compounds derived from this structure exhibit significant potential as tissue-selective androgen receptor modulators (SARMs) . These compounds are particularly useful in treating AR-dependent conditions, such as prostate cancer. The ability of these compounds to selectively modulate AR activity can lead to effective therapeutic strategies with reduced side effects compared to traditional androgen therapies .

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of pyrazol-4-yl-pyridine derivatives, including this compound. These studies have led to the discovery of potent positive allosteric modulators for muscarinic acetylcholine receptors, which are crucial in treating neurodegenerative diseases like Alzheimer's and schizophrenia. The synthesized compounds showed promising results in enhancing receptor activity and specificity, indicating their potential for further development into clinical candidates .

Agrochemical Applications

Pesticide Development

The synthesis of pyrazole derivatives has been explored for their utility in agrochemicals , particularly as pesticides. The incorporation of the this compound moiety into pesticide formulations has been shown to enhance the efficacy against various pests while minimizing environmental impact. This compound serves as a key intermediate in developing novel agrochemical agents that target specific pest species with lower toxicity to non-target organisms .

Molecular Imaging

Radiolabeled Probes for PET Imaging

Another innovative application of this compound is its use in developing radiolabeled probes for positron emission tomography (PET). A recent study described the synthesis of a radiofluorinated analogue based on this compound, which allows for non-invasive visualization of muscarinic receptors in the brain. This advancement is critical for diagnosing and monitoring neurological disorders, providing an essential tool for both research and clinical practice .

Table 1: Summary of Applications

Case Study 1: Androgen Receptor Antagonists

In a study focused on the synthesis of AR antagonists, compounds based on this compound demonstrated significant efficacy in preclinical models of prostate cancer. The results indicated a reduction in tumor growth rates compared to controls, highlighting the therapeutic potential of these compounds .

Case Study 2: Pesticide Efficacy

Research evaluating the effectiveness of pyrazole-based pesticides revealed that formulations containing this compound exhibited a marked increase in pest mortality rates while maintaining safety profiles for beneficial insects. This study underscores the compound's role in sustainable agricultural practices .

作用機序

The mechanism of action of 2-chloro-4-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 2-chloro-4-(1H-imidazol-1-yl)pyridine

- 2-chloro-4-(1H-triazol-1-yl)pyridine

- 2-chloro-4-(1H-tetrazol-1-yl)pyridine

Uniqueness

2-chloro-4-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The pyrazole ring’s ability to participate in various interactions makes it a versatile scaffold in medicinal chemistry and materials science.

生物活性

2-Chloro-4-(1H-pyrazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula . The presence of the pyrazole ring and the chlorine atom at the 2-position of the pyridine ring contributes to its unique biological properties.

Research indicates that this compound acts as a modulator of various receptors, particularly the metabotropic glutamate receptor 5 (mGlu5) . This receptor is implicated in several neurological disorders, making it a target for drug development. The compound has been shown to exert neuroprotective effects by blocking overactive glutamatergic signaling, which is associated with neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been assessed through various SAR studies. Modifications to the pyrazole and pyridine rings have been explored to optimize receptor affinity and selectivity. For instance, derivatives with different substituents on the pyrazole ring demonstrated varying degrees of potency at the mGlu5 receptor, highlighting the importance of structural modifications in enhancing biological efficacy .

Biological Activity Overview

The compound exhibits a range of biological activities, summarized in the following table:

Case Studies and Research Findings

- Neuroprotective Effects : In a study examining the effects on cultured cortical neurons, this compound was found to protect against NMDA-induced toxicity, suggesting potential for treating neurodegenerative conditions .

- Antimicrobial Activity : Various derivatives of this compound have been tested for their antimicrobial properties. One study reported that certain analogs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus .

- Anticancer Properties : Research has indicated that compounds containing the pyrazole moiety can induce apoptosis in various cancer cell lines. A derivative of this compound showed promising results in inhibiting tumor growth in vitro .

特性

IUPAC Name |

2-chloro-4-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJGWODCFJIFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。